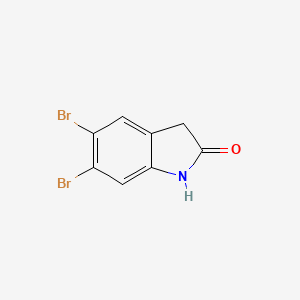

5,6-Dibromoindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

612487-49-7 |

|---|---|

Molecular Formula |

C8H5Br2NO |

Molecular Weight |

290.94 g/mol |

IUPAC Name |

5,6-dibromo-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |

InChI Key |

MVPGDKVBKNRUMN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dibromoindolin 2 One and Its Precursors

Strategies for Indolin-2-one Core Construction

The construction of the indolin-2-one ring system is a well-established area of organic synthesis, with a variety of methods available, ranging from classical named reactions to modern catalytic approaches. rsc.orgorganic-chemistry.org These methods can be broadly categorized by their strategic approach, whether classical or modern, and by the way the molecular fragments are assembled.

Classical methods for synthesizing the indole (B1671886) nucleus, which can be further oxidized to indolin-2-ones, include the Fischer, Bartoli, Reissert, Cadogan, and Leimgruber–Batcho syntheses. rsc.orgresearchgate.net These methods have been foundational in heterocyclic chemistry.

More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and functional group tolerance. For instance, palladium-catalyzed cyclization of α-chloroacetanilides provides a direct route to oxindoles. organic-chemistry.org Similarly, intramolecular Friedel-Crafts alkylation of specifically designed precursors, such as 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides, offers a concise pathway to functionalized indolin-2-ones. bohrium.com Other modern strategies include the nickel-catalyzed domino Heck cyclization/Suzuki coupling for creating 3,3-disubstituted oxindoles and photocatalytic methods for hydroarylation of N-arylacrylamides. organic-chemistry.org

| Synthetic Approach | Description | Key Features |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | One of the oldest and most widely used methods. |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Useful for synthesizing substituted indoles. rsc.org |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of α-haloacetanilides. | High functional group compatibility. organic-chemistry.org |

| Friedel-Crafts Alkylation | Acid-catalyzed intramolecular cyclization of activated propanamides. | One-pot process for 3-substituted-3-hydroxyindolin-2-ones. bohrium.com |

| Photocatalytic Hydroarylation | Cyclization of N-arylacrylamides via a single-electron reduction pathway. | Metal-free and sustainable approach. organic-chemistry.org |

Synthetic strategies can also be classified as convergent or divergent. A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. acs.orgwikipedia.org This approach is efficient for complex molecules as it maximizes the yield by reducing the number of linear steps. wikipedia.org For the indolin-2-one system, a convergent approach might involve the coupling of a pre-functionalized aniline (B41778) derivative with a suitable three-carbon fragment.

Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally diverse analogues. rsc.orgchemrxiv.org This is particularly useful in medicinal chemistry for creating libraries of related compounds. For example, a central indolin-2-one core can be divergently functionalized at various positions (N-1, C-3, and the aromatic ring) to produce a range of derivatives. acs.orgmdpi.com Substrate-directed divergent synthesis, guided by subtle changes in reactants, can lead to different complex polycyclic indole structures from a common bis(diazo)indolin-2-one precursor. rsc.org

Regioselective Bromination Techniques for the Indolin-2-one Scaffold

Once the indolin-2-one core is established, the next critical step towards 5,6-Dibromoindolin-2-one is the introduction of two bromine atoms at the specific 5- and 6-positions of the benzene (B151609) ring. The reactivity of the indolin-2-one ring towards electrophiles is crucial for this transformation. The 3-position is the most reactive towards electrophilic substitution, followed by the positions on the benzene ring. nih.gov

Electrophilic aromatic substitution is the most common method for brominating the indolin-2-one ring. The electron-donating nature of the nitrogen atom activates the aromatic ring, making it susceptible to attack by an electrophilic bromine source.

Common brominating agents include:

N-Bromosuccinimide (NBS): A widely used reagent for selective bromination, often employed under mild conditions. It can be used to brominate spirocyclic indoline (B122111) precursors selectively.

Elemental Bromine (Br₂): Can be used, but may require harsher conditions and can lead to over-bromination or side reactions. beilstein-journals.org

Tetrabutylammonium tribromide (TBATB): A mild and efficient reagent for the regioselective bromination of various heterocyclic systems, including pyrrolo[1,2-a]quinoxalines. rsc.org

N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA): A reagent for mild and regioselective bromination of aromatic compounds, often providing excellent yields without a catalyst. organic-chemistry.org

The reaction solvent and conditions play a significant role. For instance, the bromination of 6-chloroindoline can be achieved using bromine in a mixture of dichloromethane (B109758) and methanol. In some cases, solvent-free conditions using solid brominating agents like dioxane dibromide have been developed for efficient and regioselective bromination. beilstein-journals.org

Achieving specific regioselectivity, especially for di-substitution, can be challenging. Directed bromination strategies utilize existing functional groups on the molecule to guide the incoming electrophile to a specific position. While specific examples for directing bromination to the 5- and 6-positions of indolin-2-one are not extensively detailed in the provided context, the principles of directing groups are well-established in organic chemistry. For instance, a directing group at a specific position could sterically block adjacent sites or electronically activate the desired positions for electrophilic attack.

The synthesis of a specific regioisomer like this compound requires careful optimization of reaction conditions to control the bromination process. The choice of brominating agent, solvent, temperature, and reaction time are critical parameters.

A study on the bromination of indole-3-acetic acid using NBS identified multiple brominated oxindole (B195798) products, highlighting the challenge of controlling regioselectivity. bridgew.edu The formation of different isomers, such as 3,5-dibromooxindole-3-acetic acid and 5-bromooxindole-3-acetic acid, underscores the need for fine-tuning reaction parameters. bridgew.edu

For the synthesis of 5,6-dibromo derivatives, a stepwise approach is often necessary. This might involve:

Monobromination of the indolin-2-one at either the 5- or 6-position.

Separation of the desired monobrominated isomer.

A second bromination step under conditions optimized to introduce the second bromine atom at the adjacent position.

Alternatively, a one-pot reaction can be devised if the conditions can be controlled to favor the desired 5,6-dibromo product over other isomers. The synthesis of 5,6-Dibromoindoline-2,3-dione (a related compound) is known, suggesting that pathways to the 5,6-dibrominated scaffold are established. fluorochem.co.uk The synthesis of 3-(2-Azidoethyl)-3,6-dibromoindolin-2-one has also been reported, indicating that dibrominated indolinones are accessible intermediates. thieme-connect.de

The following table summarizes key factors in optimizing bromination reactions:

| Parameter | Influence on Regioselectivity | Example/Consideration |

| Brominating Agent | The reactivity and steric bulk of the agent can influence the position of attack. | Mild reagents like TBATB or TBBDA may offer higher selectivity. rsc.orgorganic-chemistry.org |

| Solvent | The polarity of the solvent can affect the stability of intermediates and transition states. | Trifluoromethylbenzene (PhCF₃) dramatically improved yield in a Mn-catalyzed bromination. researchgate.net |

| Temperature | Lower temperatures often increase selectivity by favoring the thermodynamically controlled product. | Controlled temperature is crucial to prevent over-reaction or side-product formation. |

| Catalyst | Lewis or Brønsted acids can activate the brominating agent or the substrate. | Mn(OAc)₂ was shown to be an effective catalyst for C(sp³)-H bromination. researchgate.net |

| Protecting Groups | The N-H proton of indolin-2-one can be protected to alter the electronic properties and reactivity of the ring. | N-alkylation can influence the outcome of subsequent reactions. acs.org |

Synthesis of this compound via Multi-step Sequences

Multi-step synthesis is a foundational approach for constructing complex molecules like this compound, allowing for the precise installation of functional groups and the careful construction of the heterocyclic ring system. msu.edu These sequences typically involve the synthesis of a key precursor followed by cyclization and subsequent functionalization.

The creation of this compound logically begins with precursors already containing the requisite dibromo substitution pattern on an aromatic ring. A common starting material for such a synthesis is an appropriately substituted aniline. For instance, a plausible route could commence from 3,4-dibromoaniline.

Functional group transformations are central to converting these precursors into the target indolin-2-one. A classic and adaptable method is the Gassman oxindole synthesis, which provides a general pathway to substituted oxindoles. acs.org Another reliable strategy involves the intramolecular cyclization of N-substituted 2-haloacetanilides. This transformation is often facilitated by a palladium catalyst to form the crucial C-C bond that closes the five-membered ring.

A representative multi-step sequence could involve:

N-Acylation: Reaction of a dibromoaniline with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an α-haloacetanilide intermediate.

Cyclization: An intramolecular Friedel-Crafts reaction or a transition-metal-catalyzed C-H activation/arylation to form the indolin-2-one ring.

The table below outlines key precursors and the transformations involved in forming substituted indolin-2-one structures.

| Precursor | Reagent(s) | Transformation | Intermediate/Product |

| 3,4-Dibromoaniline | Chloroacetyl chloride, AlCl₃ | N-Acylation, Friedel-Crafts Cyclization | This compound |

| Isatin (B1672199) | Bromine, Acetic Acid | Electrophilic Bromination | Brominated Isatin |

| 5,7-Dibromoisatin | Malononitrile, Pyrazole derivative | Multicomponent Reaction | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative mdpi.com |

| 2-Aryl Indole | Cu(OAc)₂, m-CPBA | Oxidative Dimerization/Cross-addition | C2-Tetrasubstituted Indolin-3-one bohrium.comrsc.org |

This table presents plausible and documented synthetic transformations for indolin-2-one derivatives.

To enhance synthetic efficiency, tandem (or domino) and cascade reactions have been developed to form multiple chemical bonds in a single operation, thereby reducing the number of steps, purification processes, and waste generation. thieme-connect.de These elegant strategies are increasingly applied to the synthesis of complex heterocyclic systems like indolin-2-ones.

A tandem radical cyclization approach has been successfully used to synthesize 3-substituted indolin-2-one derivatives. researchgate.net This method involves the generation of a radical which then undergoes a sequence of intramolecular cyclizations to build complex structures in one pot. researchgate.net Another powerful strategy involves metal-catalyzed tandem reactions. For example, copper-catalyzed tandem oxidative reactions can be used to generate indolin-3-one intermediates in situ from 2-aryl indoles, which then undergo chemoselective nucleophilic addition to form C2-quaternary indolin-3-ones. rsc.org While not explicitly forming this compound, these methodologies demonstrate the potential for rapid assembly of the core structure, which could be applied to brominated precursors. rsc.orgacs.org

Green Chemistry Approaches in Brominated Indolin-2-one Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. For the synthesis of brominated indolin-2-ones, this involves using less hazardous solvents, employing catalytic rather than stoichiometric reagents, and utilizing alternative energy sources.

Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they combine multiple reactants in a single step to form a complex product, maximizing atom economy. mdpi.com An MCR approach has been used to synthesize a complex spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative starting from 5,7-dibromoisatin, showcasing a highly efficient and environmentally benign pathway. mdpi.com

Other green approaches applicable to this class of compounds include:

Alternative Energy Sources: The use of ultrasound has been shown to promote clay-catalyzed one-pot syntheses of substituted oxindoles, often leading to shorter reaction times and higher yields. acs.org

Benign Solvents: Reactions performed in water or other environmentally friendly solvents are highly desirable.

Catalysis: The development of asymmetric chloroamination of 3-alkylidene-indolin-2-ones demonstrates the use of catalysis to create chiral halogenated oxindoles, which is a step towards more sustainable and specific syntheses. researchgate.net

| Green Chemistry Principle | Application in Indolin-2-one Synthesis | Example |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of spirooxindoles from dibromoisatin. mdpi.com |

| Alternative Energy | Sonochemistry | Ultrasound-promoted clay-catalyzed synthesis of oxindoles. acs.org |

| Catalysis | Asymmetric Catalysis | Iron-catalyzed asymmetric haloamination reactions. researchgate.net |

| Process Intensification | Continuous-Flow Synthesis | Two-step continuous-flow synthesis of 3,3-disubstituted oxindoles. rsc.org |

This table summarizes green chemistry strategies relevant to the synthesis of brominated indolin-2-ones.

Solid-Phase Synthetic Methodologies for Indolin-2-one Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for biological screening. In this technique, a starting material is anchored to an insoluble polymer support, and reactions are carried out. Excess reagents and by-products are then simply washed away, greatly simplifying purification.

This methodology has been successfully applied to the synthesis of oxindoles. One approach utilizes a traceless sulfur linker, where an α-bromoacetamide is immobilized on a benzyl (B1604629) thiol resin. gla.ac.uk Following oxidation of the sulfur linker, a Pummerer cyclization constructs the oxindole ring system. The final product is then cleaved from the solid support, often using an agent like samarium(II) iodide, leaving no trace of the linker. gla.ac.uknih.gov This method is compatible with various aromatic systems, including those that are electron-deficient, which is relevant for halogenated compounds. gla.ac.uk A traceless approach for the parallel synthesis of trisubstituted oxindoles has also been developed, further highlighting the utility of solid-phase methods for generating diverse indolin-2-one derivatives. acs.org

Chemical Reactivity and Mechanistic Investigations of 5,6 Dibromoindolin 2 One

Reactivity at the Brominated Aromatic Positions

The presence of two bromine atoms on the benzene (B151609) ring of the indolin-2-one scaffold at positions 5 and 6 renders these sites susceptible to a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations are pivotal for the introduction of diverse functionalities, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Amination, Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides. In the context of 5,6-dibromoindolin-2-one, these reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the C-5 and C-6 positions.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, introducing aryl, alkyl, or heteroaryl amine moieties. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of bulky biarylphosphine ligands can facilitate the amination of challenging substrates. While specific studies on the amination of unprotected this compound are not extensively documented, the general principles of palladium-catalyzed amination of five-membered heterocyclic bromides are applicable. nih.govnih.gov Mild reaction conditions are often employed to accommodate the sensitive indolin-2-one core.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction can be used to introduce a wide variety of carbon-based fragments onto the indolin-2-one scaffold.

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd catalyst, Ligand, Base | 5- or 6-Amino-substituted indolin-2-one |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)2) | Pd catalyst, Base | 5- or 6-Aryl/Alkenyl-substituted indolin-2-one |

| Stille Coupling | Organostannane (R-SnR'3) | Pd catalyst | 5- or 6-Aryl/Alkenyl/Alkynyl-substituted indolin-2-one |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound. This table is a generalized representation based on the reactivity of aryl bromides.

Nucleophilic Aromatic Substitution on Brominated Indolin-2-ones

Nucleophilic aromatic substitution (SNA r) provides an alternative pathway for the functionalization of the brominated aromatic ring. In this reaction, a nucleophile displaces one of the bromide ions. The feasibility of SNA r reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.orgnih.gov

The indolin-2-one ring itself possesses an electron-withdrawing amide group, which can influence the reactivity of the attached benzene ring. However, without additional strong activating groups, forcing conditions such as high temperatures and strong nucleophiles may be required to effect substitution on this compound.

Reactivity at the Indolin-2-one Heterocyclic Ring System

Beyond the aromatic ring, the heterocyclic portion of this compound offers multiple sites for chemical modification, including the C-3 methylene (B1212753) position and the N-1 amide nitrogen.

Functionalization at the C-3 Position

The C-3 position of the indolin-2-one core is a nucleophilic center and can react with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, leading to the formation of structurally diverse derivatives. Common transformations include alkylation, aldol condensation, and Michael addition. The presence of the electron-donating nitrogen atom enhances the nucleophilicity of the C-3 position.

While specific studies on the C-3 functionalization of this compound are not detailed in the provided search results, the general reactivity patterns of indolin-2-ones suggest that reactions with electrophiles such as aldehydes, ketones, and Michael acceptors would proceed at this position.

Reactions at the N-1 Position

The nitrogen atom at the N-1 position of the indolin-2-one ring is an amide nitrogen and can undergo various reactions, most notably N-alkylation and N-arylation. These reactions are crucial for modifying the steric and electronic properties of the molecule and for introducing functionalities that can modulate biological activity.

N-Alkylation: The N-1 position can be readily alkylated using a variety of alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction typically proceeds via an SN2 mechanism.

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. researchgate.netresearchgate.netrsc.org These reactions have been extensively developed for the N-arylation of indoles and related heterocycles. mdpi.com

Spirocyclization Reactions Involving the Indolin-2-one Core

The indolin-2-one scaffold is a prominent building block in the synthesis of spirocyclic compounds, which are characterized by a single atom being common to two rings. Spirooxindoles, in particular, are an important class of compounds with significant biological activities.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways to complex molecules. Mechanistic studies focus on identifying intermediates, transition states, and the sequence of elementary steps that lead from reactants to products. These investigations often employ a combination of experimental techniques and computational modeling to provide a detailed picture of the reaction landscape.

Mechanistic Pathways of Halogenation Reactions

Halogenation reactions introduce additional halogen atoms onto the this compound scaffold. The mechanism of these reactions is highly dependent on the substrate's nature and the reaction conditions. For the aromatic ring of this compound, halogenation typically proceeds via an electrophilic aromatic substitution (EAS) pathway.

The core mechanism involves the following steps:

Generation of a potent electrophile: Molecular halogens like bromine (Br₂) or chlorine (Cl₂) are often not electrophilic enough to react with the deactivated aromatic ring of this compound. Therefore, a Lewis acid catalyst, such as FeCl₃ or AlCl₃, is required. The catalyst interacts with the halogen, polarizing the halogen-halogen bond and generating a highly electrophilic species.

Nucleophilic attack and formation of the arenium ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic halogen. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.

Deprotonation and restoration of aromaticity: A weak base, often the [FeCl₃Br]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new halogen. This regenerates the aromatic ring, yielding the halogenated product.

In the case of iodination, the mechanism is slightly different as iodine itself is a weak electrophile. An oxidizing agent, such as nitric acid, is typically used to generate a more potent electrophilic iodine species ("I⁺") capable of reacting with the aromatic ring.

Halogenation can also occur at the C3 position of the indolin-2-one ring. This position is alpha to the carbonyl group, and its protons are acidic. Under basic conditions, an enolate can be formed, which can then react as a nucleophile with an electrophilic halogen source. Alternatively, under acidic conditions, the enol form can attack the halogen.

| Reagent System | Proposed Mechanism | Typical Outcome on Aromatic Systems |

| Br₂ / FeCl₃ | Electrophilic Aromatic Substitution | Addition of Bromine to the aromatic ring |

| I₂ / HNO₃ | Electrophilic Aromatic Substitution (via "I⁺" generation) | Addition of Iodine to the aromatic ring |

| N-Bromosuccinimide (NBS) | Radical or Electrophilic Addition | Bromination at allylic or benzylic positions, or at activated rings |

| Base / X₂ | Nucleophilic attack by enolate | Halogenation at the α-carbon (C3 position) |

Investigation of Organocatalytic Mechanisms

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For substrates like this compound, organocatalysis often focuses on reactions at the C3 position. The indolin-2-one scaffold can participate in reactions through several activation modes, primarily involving the formation of enolates or by derivatization at the C3 position to create reactive intermediates.

A common strategy involves the reaction of an aldehyde or ketone with the C3 position of the indolin-2-one, which possesses an acidic proton. Chiral secondary amines (like proline derivatives) are frequently used as catalysts. The mechanism often proceeds through a synergistic activation where the catalyst interacts with both reaction partners.

For instance, in a Michael addition reaction, a chiral catalyst can activate the electrophile while a base activates the indolin-2-one nucleophile:

Nucleophile formation: A base deprotonates the C3 position of this compound, forming a nucleophilic enolate.

Electrophile activation: Concurrently, a hydrogen-bonding organocatalyst, such as a thiourea or squaramide derivative, can activate the Michael acceptor (an α,β-unsaturated carbonyl compound) by forming hydrogen bonds with its carbonyl group. This interaction lowers the acceptor's LUMO (Lowest Unoccupied Molecular Orbital), making it more electrophilic.

Carbon-Carbon Bond Formation: The enolate of the indolin-2-one then attacks the activated Michael acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst.

Protonation and Catalyst Regeneration: The resulting intermediate is protonated to give the final product, and the organocatalyst is regenerated to continue the catalytic cycle.

This dual activation model, where non-covalent interactions orient the substrates, is a powerful strategy for achieving high levels of stereoselectivity.

Stereochemical Outcomes and Control in Reactions

When reactions involving this compound create a new stereocenter, typically at the C3 position, controlling the stereochemical outcome is a significant synthetic challenge. Asymmetric organocatalysis has emerged as a powerful tool for achieving this control, yielding enantiomerically enriched products.

The stereochemical outcome is determined during the transition state of the bond-forming step. A chiral catalyst creates a well-defined, three-dimensional environment that forces the reactants to approach each other from a specific direction. This energetic preference for one transition state over its diastereomeric counterpart leads to the selective formation of one stereoisomer.

For example, in an organocatalyzed aldol reaction between this compound and an aldehyde, a chiral amine catalyst would first react with the aldehyde to form a nucleophilic enamine. The catalyst's chiral backbone dictates the conformation of this enamine. Simultaneously, the indolin-2-one (acting as the electrophile in this context, perhaps after conversion to an isatin) is held in place by non-covalent interactions (e.g., hydrogen bonding) with another functional group on the catalyst. The enamine then attacks one face of the indolin-2-one's carbonyl group preferentially, leading to the formation of a C3-substituted product with high diastereoselectivity and enantioselectivity. The precise stereochemical outcome (i.e., which enantiomer is formed) depends on the specific configuration (R or S) of the catalyst used.

Influence of Bromine Substituents on Reaction Pathways and Selectivity

The two bromine atoms at the C5 and C6 positions of the indolin-2-one ring profoundly influence the molecule's reactivity and the regioselectivity of subsequent reactions. Their effects are a combination of inductive and resonance contributions.

Electronic Effects:

Inductive Effect (-I): As halogens are more electronegative than carbon, the bromine atoms exert a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted indolin-2-one.

Resonance Effect (+R): The bromine atoms possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions relative to the bromine atoms.

Directing Effects and Selectivity: The position of a new substituent in an electrophilic aromatic substitution reaction is determined by the combined directing effects of all existing groups on the ring: the fused amide ring and the two bromine atoms.

Amide Group: The nitrogen atom of the fused lactam ring is an ortho-, para-director, activating positions C4 and C7 (para-position C6 is blocked).

C5-Bromine: This is an ortho-, para-director, directing towards C4 and C6 (both positions are blocked or adjacent to another substituent).

C6-Bromine: This is an ortho-, para-director, directing towards C5 (blocked) and C7.

Considering these combined influences, the C7 and C4 positions are the most likely sites for further electrophilic attack. The C7 position is electronically favored by both the amide group and the C6-bromine. The C4 position is favored by the amide group and the C5-bromine. Steric hindrance at the C4 position, being situated between the C5-bromine and the bulky part of the fused ring system, may favor substitution at the more accessible C7 position. This predictive model is crucial for planning synthetic routes that require further functionalization of the aromatic core. The challenge in achieving high regioselectivity often necessitates careful selection of reagents and reaction conditions.

| Substituent | Position | Electronic Effect | Directing Influence |

| Fused Amide | C1-C2 | -I, +R (overall activating) | Ortho, Para (to C4, C6, C7) |

| Bromine | C5 | -I, +R (overall deactivating) | Ortho, Para (to C4, C6) |

| Bromine | C6 | -I, +R (overall deactivating) | Ortho, Para (to C5, C7) |

| Predicted Site of Electrophilic Attack | C7 (major), C4 (minor) |

Structural Modifications and Derivative Synthesis Strategies

Design Principles for Diversifying the 5,6-Dibromoindolin-2-one Scaffold

The diversification of the this compound scaffold is guided by several core chemical principles. The primary strategy involves leveraging the two bromine atoms as synthetic handles for carbon-carbon and carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions. These bromine substituents are effective leaving groups in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Another key design principle hinges on the reactivity of the indolin-2-one core itself. The electron-withdrawing nature of the bromine atoms and the adjacent carbonyl group enhances the electrophilicity of the C3 position. This activation facilitates condensation reactions and cycloadditions. For instance, the C3-carbonyl of the corresponding isatin (B1672199) (5,6-dibromoindoline-2,3-dione) is readily activated by acid catalysts, promoting nucleophilic attack by other molecules. nih.gov This reactivity is fundamental to the synthesis of trisindoline derivatives and spirooxindoles. nih.govimist.ma The strategic manipulation of these reactive sites allows for the construction of a wide range of derivatives with controlled stereochemistry and regiochemistry. nih.gov

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores or bioactive scaffolds, is a common approach to creating novel molecules. ekb.eg Brominated indolin-2-ones are useful platforms for such syntheses.

The synthesis of conjugates linking porphyrin and indolin-2-one moieties has been achieved through palladium-catalyzed amination reactions. researchgate.net This method effectively couples halogenated indolin-2-one derivatives with aminated porphyrins. Specifically, the combination of a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand like dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) has been shown to be effective. researchgate.net

This catalytic system facilitates the coupling of dibrominated indolin-2-one derivatives with (2-amino-5,10,15,20-tetraphenylporphyrinato)nickel(II) under mild conditions to produce the corresponding mono- and di-(aminoporphyrinyl)-substituted indolin-2-ones. researchgate.net The success and yield of these reactions are influenced by the catalytic system used, the number and position of the halogen substituents on the indolinone ring, and the heating conditions. researchgate.net

Table 1: Example of Porphyrin-Indolin-2-one Conjugation Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

| Halogenated Indolin-2-one (e.g., dibromo-derivatives) | (2-amino-5,10,15,20-tetraphenylporphyrinato)nickel(II) | Palladium(II) acetate / XPhos | Mono- or Di-(aminoporphyrinyl)-substituted indolin-2-ones | researchgate.net |

The principles of conjugation extend to other bioactive molecules beyond porphyrins. The reactivity of brominated indolinones allows for their incorporation into a variety of hybrid structures. For example, 5-bromoisatin, a direct precursor to 5-bromoindolin-2-one, can undergo acid-catalyzed condensation with indole (B1671886) derivatives to form complex structures like 3,3-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one. imist.ma The reaction proceeds via activation of the C3-carbonyl, nucleophilic attack by indole, dehydration to form an iminium ion, and subsequent attack by a second indole molecule. imist.ma

Furthermore, other dibrominated isomers like 5,7-dibromoindoline-2,3-dione are used to synthesize sulfenamide (B3320178) compounds, demonstrating the conjugation of sulfur-containing moieties to the indolinone core. researchgate.net These examples highlight the versatility of brominated indolinones as platforms for creating hybrid molecules by linking them to other scaffolds such as indoles or sulfur-containing groups. imist.maresearchgate.net

Regioisomeric Studies of Brominated Indolin-2-ones

The position of the bromine atoms on the indolin-2-one ring significantly influences the molecule's reactivity and the properties of its derivatives. The study of different regioisomers is crucial for understanding these structure-reactivity relationships.

Research into the synthesis of porphyrin-indolin-2-one conjugates has provided insights into the differing reactivity of various dibrominated isomers. researchgate.net Studies involving palladium-catalyzed amination reactions have been conducted on 4,6-dibromo- and 5,7-dibromo-1,3,3-trimethylindolin-2-one. researchgate.net These investigations revealed that the course of the coupling reaction and the resulting products are dependent on the specific substitution pattern of the halogen atoms. researchgate.net

The relative reactivity of isomers can be attributed to a combination of electronic and steric effects. scirp.orgnih.gov The position of the electron-withdrawing bromine atoms alters the electron density distribution across the aromatic ring and influences the acidity of the N-H proton and the electrophilicity of the C3 position. For example, in palladium-catalyzed coupling reactions, the accessibility of the carbon-bromine bond to the bulky catalyst complex can differ between isomers, leading to variations in reaction rates and yields. While a direct comparative study detailing the reactivity of the 5,6-dibromo isomer against the 4,6- and 5,7-dibromo isomers was not found in the search results, the principle that halogen position dictates reactivity is well-established for this class of compounds. researchgate.net

Synthesis of Spirooxindole Derivatives from Brominated Precursors

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole (B195798) core, are a significant class of derivatives. ijcce.ac.ir The synthesis of these complex three-dimensional structures often utilizes brominated indolin-2-ones or their corresponding isatins as precursors.

Various synthetic strategies are employed, including multicomponent reactions and cycloadditions. nih.govijcce.ac.ir One prominent method is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govsemanticscholar.org The azomethine ylide is typically generated in situ from the condensation of an isatin (which can be brominated) and an amino acid. nih.gov

Brominated precursors have been used in other types of cascade reactions to build the spirocyclic system. For example, 3,5-dibromoindolin-2-one has been used in a DABCO-catalyzed Michael/alkylation cascade reaction with an enoylphosphonate to construct spirocyclopropyl oxindoles. acs.org The use of substituted isatins is a general approach for creating structurally diverse spirooxindoles, including di-spirooxindole analogs. mdpi.com These methods demonstrate that the presence of bromine atoms on the indolinone scaffold is compatible with the reaction conditions required for spiro-cyclization and can be used to generate a library of complex spirooxindole derivatives. acs.orggoogle.com

Table 2: Selected Synthetic Methods for Spirooxindoles from Halogenated Precursors

| Precursor Example | Reaction Type | Key Reagents | Product Type | Ref |

| Isatins (substituted) | [3+2] Cycloaddition | Amino acid, Dipolarophile | Spiro[indoline-3,2′-pyrrolidines] | nih.gov |

| 3,5-Dibromoindolin-2-one | Michael/Alkylation Cascade | Diethyl (E)-but-2-enoylphosphonate, DABCO | Spirocyclopropyl oxindoles | acs.org |

| 5,7-Difluoroaniline derivative | Intramolecular Cyclization | - | 5,7-Difluorospiro[indoline-3,3'-(1,2,3,6-tetrahydropyridin)]-2-one | google.com |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. uci.eduresearchgate.net These techniques measure the vibrational energies of molecules, which are unique and act as a molecular "fingerprint". uci.eduanton-paar.com

Assignment of Characteristic Vibrational Modes

Key functional groups in 5,6-Dibromoindolin-2-one include the lactam (cyclic amide), the aromatic ring, the C-Br bonds, and the methylene (B1212753) group. The infrared spectrum of a related compound, 3-hydrazono-indoline-2-one, shows characteristic peaks for the N-H bond at 3143 cm⁻¹, the C=O bond at 1655 cm⁻¹, and the C=N bond at 1583 cm⁻¹. bioline.org.br For this compound, the N-H stretching vibration of the lactam is anticipated in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam is a strong, characteristic band typically observed between 1680 and 1720 cm⁻¹. pg.edu.pl Conjugation and ring strain can influence the exact position of this peak.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would give rise to bands in the 1450-1600 cm⁻¹ region. mdpi.com The presence of bromine substituents on the aromatic ring will also influence the vibrational modes. The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

The CH₂ group in the five-membered ring will have characteristic stretching and bending vibrations. The asymmetric and symmetric CH₂ stretching modes are expected in the 2850-2960 cm⁻¹ range. sci-hub.se Methylene scissoring, wagging, and twisting vibrations occur at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. utoronto.ca Non-polar bonds, which are weak in IR spectra, often produce strong signals in Raman spectra. scribd.com Therefore, the C-C bonds of the aromatic ring and the C-Br bonds would be expected to show distinct Raman scattering. The symmetrical vibrations of the molecule will be particularly Raman active. anton-paar.com

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (Lactam) | 3100 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | IR, Raman |

| C=O Stretch (Lactam) | 1680 - 1720 | IR (Strong), Raman (Weak) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Bending | ~1465 | IR |

| C-N Stretch | 1200 - 1350 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a valuable tool for conformational analysis, as different spatial arrangements of atoms can lead to distinct vibrational frequencies. pg.edu.pl For a molecule like this compound, which has a relatively rigid bicyclic core, the conformational flexibility is limited. However, subtle changes in the puckering of the five-membered ring or intermolecular interactions in the solid state can be detected.

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to assign vibrational modes to specific conformers and determine the most stable conformation. pg.edu.pl Changes in the fingerprint region (below 1500 cm⁻¹) of the spectrum are particularly sensitive to conformational changes. upi.edu For instance, variations in the positions and intensities of the C-H bending and C-Br stretching modes could indicate different solid-state packing arrangements or the presence of polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and Advanced 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information. The aromatic region would show signals for the two protons on the benzene ring. Due to the substitution pattern, these protons would likely appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions. The methylene (CH₂) protons in the five-membered ring would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The N-H proton of the lactam would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. For a related compound, 3-(5-bromo-1H-indol-3-yl)-5-bromo-3-hydroxyindolin-2-one, the N-H proton appears at 10.48 ppm in DMSO-d₆. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam would be the most downfield signal, typically in the range of 170-180 ppm. mdpi.com The aromatic carbons would appear in the 110-150 ppm region, with the carbons attached to bromine being significantly influenced. The methylene carbon would resonate in the aliphatic region, typically around 35-45 ppm. In a similar dibrominated oxindole (B195798) derivative, 3-(5-bromo-1H-indol-3-yl)-5-bromo-3-hydroxyindolin-2-one, the carbonyl carbon appears at 177.71 ppm, and the aromatic carbons are observed between 111 and 141 ppm. mdpi.com

Advanced 2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous signal assignment. researchgate.netmnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the molecule. For this compound, COSY would confirm the relationship between the aromatic protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different fragments of the molecule and is particularly useful for assigning quaternary carbons (carbons with no attached protons) like the carbonyl carbon and the brominated aromatic carbons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about their spatial proximity and helping to determine the three-dimensional structure and conformation of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175-180 |

| C3 (CH₂) | ~3.5 | ~35-40 |

| C3a | - | ~130-135 |

| C4 | ~7.5 (s) | ~125-130 |

| C5 | - | ~115-120 |

| C6 | - | ~115-120 |

| C7 | ~7.7 (s) | ~110-115 |

| C7a | - | ~140-145 |

| N1-H | ~10.5 (br s) | - |

Note: These are predicted values based on data for analogous compounds and general NMR principles. mdpi.comcarlroth.com

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com For the synthesis of this compound, one could follow the disappearance of signals from the starting material and the appearance of signals corresponding to the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, NMR is inherently quantitative, meaning the area under an NMR signal is directly proportional to the number of nuclei it represents. nih.gov This property makes it a valuable technique for assessing the purity of a sample. By integrating the signals of the target compound and comparing them to the signals of any impurities, a quantitative measure of purity can be obtained without the need for a separate standard for each impurity. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. msu.edu It also offers valuable structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺˙). Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a compound with two bromine atoms will show three peaks for the molecular ion cluster: [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with a relative intensity ratio of approximately 1:2:1. msu.edu This isotopic signature is a clear indicator of the presence of two bromine atoms in the molecule.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for oxindoles can include the loss of CO, followed by further fragmentation of the resulting radical cation. libretexts.org The cleavage of the C-Br bonds could also occur, leading to fragments corresponding to the loss of one or both bromine atoms. The analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental formula of the molecule and its fragments with high accuracy. mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

|---|---|---|

| [M]⁺˙ | 288.89 | (C₈H₅⁷⁹Br₂NO)⁺˙ |

| [M+2]⁺˙ | 290.89 | (C₈H₅⁷⁹Br⁸¹BrNO)⁺˙ |

| [M+4]⁺˙ | 292.89 | (C₈H₅⁸¹Br₂NO)⁺˙ |

| [M-CO]⁺˙ | 260.90 | Loss of carbon monoxide |

| [M-Br]⁺ | 210.97 | Loss of a bromine radical |

| [M-2Br]⁺ | 131.05 | Loss of two bromine radicals |

Note: m/z values are calculated for the most abundant isotopes.

Mechanistic Insights via Mass Spectrometry Studies

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) or studied under dynamic reaction conditions, offers profound insights into chemical mechanisms and molecular fragmentation pathways. researchgate.net For indolin-2-one derivatives, these studies can help elucidate reaction intermediates and transition states. acs.orgcam.ac.uk

By monitoring reactions in real-time using techniques like ESI-HRMS, transient species, such as catalytic intermediates or short-lived products, can be intercepted and characterized. chinesechemsoc.org This approach has been used to propose mechanisms for cascade reactions involving oxindole substrates, providing evidence for the involvement of specific intermediates. acs.org

Furthermore, fragmentation studies (MS/MS) on the parent ion of this compound can reveal its structural characteristics. By inducing fragmentation and analyzing the resulting daughter ions, one can map the molecule's connectivity. Plausible fragmentation pathways for the [M+H]⁺ ion would include the sequential loss of a bromine radical (•Br), the neutral loss of carbon monoxide (CO) from the lactam ring, and other signature cleavages, each providing a piece of the structural puzzle.

X-ray Crystallography for Solid-State Structure Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related bromo-indoline derivatives demonstrates the type of data obtained. For instance, the analysis of a related spiro-indoline compound provided detailed crystallographic parameters. researchgate.net

Table 2: Example Crystal Data for a Bromo-Indoline Derivative

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

Source: Data from a related structure, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, for illustrative purposes. researchgate.net

Determination of Absolute Configuration

While this compound itself is an achiral molecule, many of its biologically active derivatives possess one or more stereocenters. For these chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration. researchgate.netd-nb.info

The ability to assign absolute configuration stems from the phenomenon of anomalous (or resonant) scattering. nih.gov When the X-ray wavelength used is near the absorption edge of an atom in the crystal, that atom's scattering develops an imaginary component that breaks Friedel's Law (I(hkl) ≠ I(-h-k-l)). The presence of relatively heavy atoms like bromine in a chiral indolin-2-one derivative significantly enhances this anomalous scattering effect, making the determination of the true handedness of the molecule highly reliable. thieme-connect.de The refinement process yields a Flack parameter, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure, thus providing a high degree of confidence in the assignment. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com X-ray crystallography reveals the precise nature of these interactions, which are crucial for understanding the physical properties of the solid material. nih.gov

In the crystal lattice of this compound, several key interactions are expected to dictate the packing motif:

Hydrogen Bonding: The indolin-2-one core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust N-H···O hydrogen bonds, which often lead to the assembly of molecules into chains or dimeric motifs.

Halogen Bonding: The two bromine atoms on the benzene ring can act as halogen bond donors, interacting with Lewis basic sites like the carbonyl oxygen of a neighboring molecule (C-Br···O=C). These interactions are directional and can play a significant role in organizing the supramolecular architecture. rsc.orgacs.org

π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions, further stabilizing the crystal structure.

The interplay of these forces—hydrogen bonds, halogen bonds, and van der Waals forces—determines the final, most thermodynamically stable crystal packing arrangement. researchgate.net

Theoretical and Computational Chemistry Studies

In Silico Design of Novel Brominated Indolin-2-one Scaffolds

The indolin-2-one core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors. scirp.org Computational, or in silico, methods are pivotal in the rational design of novel derivatives, allowing for the prediction of binding affinities and interaction modes with biological targets before their actual synthesis. This approach accelerates the discovery of potent and selective therapeutic agents. The design of new molecules often builds upon the essential pharmacophoric features of known inhibitors, such as the FDA-approved drug Sunitinib, which also features an indolin-2-one core. scirp.orgnih.govnih.gov

The process frequently involves creating a library of virtual compounds by modifying a parent scaffold, in this case, brominated indolin-2-one. These virtual derivatives are then subjected to molecular docking simulations against the three-dimensional structures of target proteins. nih.gov These studies help to elucidate the binding mode and predict the activity of the designed compounds. Key targets for indolin-2-one derivatives include vascular endothelial growth factor receptor-2 (VEGFR-2), Src tyrosine kinase, and cyclooxygenase-2 (COX-2). mdpi.comnih.govrsc.org

Molecular docking studies have shown that the indolin-2-one moiety typically acts as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases. nih.govnih.gov The bromine substituent at the C5 or C6 position can significantly influence the biological activity through electronic and steric effects, and can also participate in specific halogen interactions with the protein's active site. rsc.orgmdpi.com For example, in the design of novel inhibitors for COX-2, docking simulations revealed a halogen interaction between the bromine group of a spiro thiochromene–oxindole (B195798) derivative and the amino acid residue MET522. rsc.org

In a study focused on developing new anticancer agents, researchers designed and synthesized two series of compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold. mdpi.comresearchgate.net Molecular docking and dynamic simulations were used to investigate the binding mode of the most potent compound, 7d, within the active site of VEGFR-2. mdpi.comresearchgate.net These computational analyses are crucial for understanding the structure-activity relationships (SAR) and for the further optimization of lead compounds. Similarly, other research has focused on designing 5-substituted indolin-2-one derivatives, including those with bromine, as inhibitors of kinases like VEGFR-2 and CDK-2. mdpi.com The computational evaluation of these novel scaffolds often includes the prediction of physicochemical and pharmacokinetic (ADME) properties to ensure they possess drug-like characteristics, such as oral bioavailability, adhering to established guidelines like Lipinski's and Veber's rules. nih.govresearchgate.net

The findings from these computational studies guide the selection of the most promising candidates for synthesis and subsequent biological evaluation.

Detailed Research Findings

The following table summarizes the findings from various in silico and biological studies on novel brominated indolin-2-one scaffolds and related derivatives.

| Compound ID | Scaffold/Derivative Description | Biological Target | In Silico Method | Key Findings/Activity | Reference |

| 7c | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | VEGFR-2 | Molecular Docking | IC₅₀ = 0.728 µM (VEGFR-2); IC₅₀ = 7.17 µM (MCF-7 cells) | mdpi.com |

| 7d | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | VEGFR-2 | Molecular Docking & Dynamics | IC₅₀ = 0.503 µM (VEGFR-2); IC₅₀ = 2.93 µM (MCF-7 cells) | mdpi.comresearchgate.net |

| 10 | 5-Bromo-isatin derivative | VEGFR-2, CDK-2 | Molecular Docking | Highest synthesis yield (70%) due to electron-withdrawing bromine. | mdpi.com |

| 5h | (Z)-3-((4-(6-(2-bromophenyl)-2-mercaptopyrimidin-4-yl) phenyl)imino)-1-((dimethyl amino)methyl)indolin-2-one | M. tuberculosis | In Silico Studies | Showed increased potency in anti-tubercular screens. | impactfactor.org |

| 4j | Spiro thiochromene–oxindole with bromine substituent | COX-2 | Molecular Docking | MET522 forms a halogen interaction with the bromine group. | rsc.org |

Future Research Directions and Unexplored Avenues for 5,6 Dibromoindolin 2 One

The indolin-2-one scaffold is a privileged structure in medicinal chemistry and material science. The dibrominated analog, 5,6-dibromoindolin-2-one, presents a unique platform for further chemical exploration due to the electronic effects of the bromine atoms and their potential as synthetic handles for cross-coupling reactions. The following sections outline key future research directions that could unlock the full potential of this molecule.

Q & A

Basic: What are the established synthetic routes for 5,6-Dibromoindolin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves bromination of indolin-2-one derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .

- Temperature : Optimal bromination occurs at 0–25°C to minimize side reactions like over-bromination .

- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 5,6-positions .

Optimization Strategy : Use design-of-experiments (DoE) to test variables (e.g., stoichiometry, time). Validate purity via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatographic Methods :

- Elemental Analysis : Bromine content should align with stoichiometric calculations (±0.3% tolerance) .

Basic: What in vitro biological screening models are appropriate for preliminary bioactivity studies of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM indicate potential lead compounds .

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) and include triplicates for statistical rigor (p < 0.05) .

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and assess efficacy .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Experimental Replication :

- Publication Bias Assessment : Funnel plots or Egger’s regression to detect underreported negative results .

Advanced: What computational strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

- Docking Studies :

Advanced: How should researchers design experiments to investigate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Hepatic Models :

- Metabolite Identification :

- CYP Inhibition Screening :

Advanced: What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

Methodological Answer:

- Probit Analysis : Model mortality data to calculate LD₅₀ and 95% confidence intervals .

- Benchmark Dose (BMD) Modeling : Identify the lowest effective dose causing ≥10% adverse effects (e.g., hepatotoxicity via ALT elevation) .

- Longitudinal Mixed Models : Account for repeated measures (e.g., body weight changes) using R’s lme4 or SAS PROC MIXED .

Advanced: How can researchers integrate crystallographic data with spectroscopic results to refine the structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths/angles; compare with DFT-optimized geometries (e.g., Gaussian09) .

- Electron Density Maps : Overlay SCXRD data with NMR-derived NOE correlations to validate conformational preferences .

- Thermogravimetric Analysis (TGA) : Correlate crystallinity (sharp melting endotherms in DSC) with solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.